![molecular formula C15H11ClS2 B14329460 2,2'-Bithiophene, 5-chloro-5'-(4-methylphenyl)- CAS No. 106936-22-5](/img/structure/B14329460.png)
2,2'-Bithiophene, 5-chloro-5'-(4-methylphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Bithiophene, 5-chloro-5’-(4-methylphenyl)- is an organic compound belonging to the class of bithiophenes These compounds are characterized by the presence of two thiophene rings, which are sulfur-containing five-membered aromatic rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Bithiophene, 5-chloro-5’-(4-methylphenyl)- typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between two organic groups. The process involves the reaction of a boronic acid derivative with a halogenated thiophene in the presence of a palladium catalyst . The reaction conditions are generally mild, making it suitable for various functional groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 2,2’-Bithiophene, 5-chloro-5’-(4-methylphenyl)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like bromine and chlorine can be used for halogenation reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and halogenated derivatives .
Wissenschaftliche Forschungsanwendungen
2,2’-Bithiophene, 5-chloro-5’-(4-methylphenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.
Wirkmechanismus
The mechanism of action of 2,2’-Bithiophene, 5-chloro-5’-(4-methylphenyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating charge transfer processes. In biological systems, it may interact with cellular proteins and enzymes, leading to various biochemical effects .
Vergleich Mit ähnlichen Verbindungen
2,2’-Bithiophene: The parent compound without the chlorine and 4-methylphenyl groups.
2,2’5’,2’'-Terthiophene: A compound with three thiophene rings.
2,2’5’,2’‘5’‘,2’‘’-Quaterthiophene: A compound with four thiophene rings.
Uniqueness: These modifications can lead to improved electronic properties and biological activities compared to its simpler counterparts .
Eigenschaften
CAS-Nummer |
106936-22-5 |
---|---|
Molekularformel |
C15H11ClS2 |
Molekulargewicht |
290.8 g/mol |
IUPAC-Name |
2-chloro-5-[5-(4-methylphenyl)thiophen-2-yl]thiophene |
InChI |
InChI=1S/C15H11ClS2/c1-10-2-4-11(5-3-10)12-6-7-13(17-12)14-8-9-15(16)18-14/h2-9H,1H3 |
InChI-Schlüssel |
TVBRHIBJKUGMKX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=CC=C(S2)C3=CC=C(S3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.